Enhanced Lipophilicity (XLogP3) Relative to Shorter-Chain and Non-Fluorinated Analogs
N-(2,2-difluorobutyl)benzamide exhibits a computed XLogP3 of 2.6, which is 0.7 log units higher than that of N-(2,2-difluoroethyl)benzamide (XLogP3 = 1.9) and 0.3 log units higher than that of the non-fluorinated N-butylbenzamide (XLogP3 ≈ 2.3) [1][2]. This increase in lipophilicity, driven by the gem‑difluoro substitution on the butyl chain, can improve membrane permeability while maintaining a molecular weight (213.22 g/mol) within an acceptable lead‑like range [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | N-(2,2-difluoroethyl)benzamide (XLogP3 = 1.9); N-butylbenzamide (XLogP3 ≈ 2.3) |
| Quantified Difference | +0.7 log units vs N-(2,2-difluoroethyl)benzamide; +0.3 log units vs N-butylbenzamide |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS targets, a higher XLogP3 within the optimal range (1–3) can translate into improved passive membrane permeability, making procurement of the 2,2‑difluorobutyl derivative strategically advantageous over its shorter-chain or non‑fluorinated analogs.
- [1] PubChem. Compound Summary for CID 68081395, N-(2,2-difluorobutyl)benzamide. National Center for Biotechnology Information. Accessed 24 Apr 2026. View Source
- [2] PubChem. Compound Summary for CID 44242411, N-(2,2-difluoroethyl)benzamide. National Center for Biotechnology Information. Accessed 24 Apr 2026. View Source
